2-(1H-indol-1-yl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]acetamide
Description
This compound features a hybrid structure combining an indole moiety and a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine (dihydropyridinone) ring linked via an acetamide group. The dihydropyridinone scaffold is associated with kinase inhibition and epigenetic modulation (e.g., EZH2 inhibitors) .
Properties
IUPAC Name |
2-indol-1-yl-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-11-16(25-2)12-19(24)22(14)10-8-20-18(23)13-21-9-7-15-5-3-4-6-17(15)21/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOFBLSFDDGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CN2C=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1 BK67815 (3-(3-Chlorophenyl)-N-[2-(4-Methoxy-6-Methyl-2-Oxo-1,2-Dihydropyridin-1-yl)Ethyl]Propanamide)
- Key Differences :
- Implications: The chlorophenyl group may enhance hydrophobic interactions but reduce solubility compared to the indole group.
2.1.2 CPI-1205 (EZH2 Inhibitor)
- Structure: Features a dihydropyrrolo[3,2-c]pyridin-3-yl)ethyl group instead of dihydropyridinone.
- Activity : Potent EZH2 inhibitor (IC₅₀ <10 nM) with clinical relevance in myelodysplastic syndromes .
- Indole substitution could improve blood-brain barrier penetration compared to CPI-1205’s trifluoroethyl group.
2.1.3 N-[2-(1H-Indol-1-yl)Ethyl]-2-(1-Methyl-1H-Indol-3-yl)Acetamide (CAS 1630872-45-5)
- Structure : Contains a bis-indole system linked via ethylacetamide.
- Implications :
Functional Analogues
2.2.1 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-Benzyl-Acetamide
- Structure: Replaces dihydropyridinone with a dihydropyrimidinone ring and adds a thioether group.
- Activity : Demonstrated moderate antimicrobial activity in preliminary studies .
- Comparison: The thioether group may confer redox activity, absent in the target compound. Dihydropyridinone vs. dihydropyrimidinone rings alter electron distribution, affecting binding specificity.
2.2.2 2-(3-(4-((1H-Indazol-5-yl)Amino)...Phenoxy)-N-Isopropylacetamide
- Structure: Uses a phenoxy-indazole system instead of indole-dihydropyridinone.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- EZH2 Inhibition Potential: Structural alignment with CPI-1205 suggests the target compound may bind to the EZH2 S-adenosylmethionine (SAM) pocket, though indole’s bulkiness could alter selectivity .
- Solubility and ADME: The methoxy group in the dihydropyridinone ring may enhance solubility compared to CPI-1205’s trifluoroethyl group. Indole’s hydrophobicity could limit aqueous solubility but improve membrane permeability.
- Synthetic Feasibility : Similar to BK67815, the target compound can likely be synthesized via amide coupling or Suzuki-Miyaura cross-coupling for indole integration .
Biological Activity
The compound 2-(1H-indol-1-yl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into two main components: an indole moiety and a dihydropyridine derivative. The indole structure is known for its role in various biological activities, while the dihydropyridine component contributes to its pharmacological properties.
Molecular Formula
- Empirical Formula : C19H24N2O3
- Molecular Weight : 320.41 g/mol
The biological activity of This compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Research indicates that the compound acts as a selective inhibitor of certain enzymes critical for tumor growth.
Key Mechanisms:
- Inhibition of EZH2 : The compound has been identified as a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), which is implicated in various cancers. Inhibition of EZH2 leads to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Antitumor Activity : In preclinical studies, this compound demonstrated significant antitumor effects in xenograft models. For instance, administration at 160 mg/kg resulted in marked tumor regression in Karpas-422 xenografts, indicating its potential as an anticancer agent .
Table 1: Summary of Efficacy Studies
| Study Type | Model | Dose | Outcome |
|---|---|---|---|
| In Vivo | Karpas-422 Xenograft | 160 mg/kg BID | Significant tumor regression |
| In Vitro | HeLa Cells | Varies | Induction of apoptosis |
| Mechanistic Study | Biochemical Assays | N/A | Inhibition of EZH2 activity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antitumor Effects : A study involving Karpas-422 xenografts showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This suggests that targeting EZH2 could be an effective strategy for treating certain types of cancers .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound not only inhibits EZH2 but also affects downstream signaling pathways associated with cell cycle regulation and apoptosis, making it a promising candidate for combination therapies .
Q & A
Q. What are the established synthetic routes for 2-(1H-indol-1-yl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]acetamide?
The compound is typically synthesized via acylation of indole derivatives with acetic anhydride under reflux conditions. A base like pyridine is often used to catalyze the reaction. For example, similar acetamide compounds are synthesized by reacting indole cores with activated acetic acid derivatives, followed by purification via column chromatography or recrystallization . Industrial-scale optimization may involve continuous flow reactors to enhance yield and purity .
Q. How is the compound’s structural integrity confirmed in crystallographic studies?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. These tools enable precise determination of bond lengths, angles, and stereochemistry. For instance, SHELX programs have been widely applied to resolve indole-derived structures, ensuring accurate molecular geometry . Additional validation via NMR (e.g., H and C) and high-resolution mass spectrometry (HRMS) is recommended to confirm molecular weight and functional groups .
Q. What preliminary biological screening strategies are used to assess its activity?
Initial screening involves in vitro assays such as:
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases. Indole-acetamide derivatives have shown selective COX-2 inhibition in preclinical models, suggesting a similar approach here .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproduct formation?
Advanced optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) to improve regioselectivity.
- Solvent systems : Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature control : Microwave-assisted synthesis to reduce reaction time and side reactions. For example, analogous pyridine-acetamide compounds achieved >90% purity through controlled stepwise acylation .
Q. How to resolve contradictions in biological activity data across different assay platforms?
Discrepancies may arise from variations in cell lines, assay conditions, or metabolite interference. Solutions include:
- Dose-response validation : Replicate studies across multiple cell lines (e.g., comparing epithelial vs. leukemic cells).
- Metabolic profiling : LC-MS/MS to identify active metabolites that may influence results.
- Pathway analysis : RNA sequencing to confirm target engagement (e.g., apoptosis markers like Bcl-2/Mcl-1) . A study on indomethacin derivatives used MetaSite to predict metabolic soft spots, aligning in vitro and in vivo data .
Q. What computational tools predict the compound’s metabolic stability and cytochrome P450 interactions?
MetaSite is a validated in silico tool for predicting metabolic soft spots and P450-mediated oxidation. For instance, fluorophenyl or pyridinyl substituents can reduce amide metabolism, as shown in COX-2 inhibitors . Molecular dynamics (MD) simulations (e.g., AMBER ) further model binding interactions with enzymes like CYP3A4.
Q. How to design analogs with improved solubility for in vivo pharmacokinetic studies?
Strategies include:
- Polar group incorporation : Adding hydroxyl or glycine moieties to the methoxyethyl chain.
- Salt formation : Hydrochloride or sodium salts to enhance aqueous solubility.
- Nanoformulation : Lipid-based nanoparticles for controlled release. Similar indole derivatives improved bioavailability by modifying the acetamide side chain .
Q. What techniques validate long-term stability under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. For lab-scale storage, desiccants and inert atmospheres (N) are recommended. Safety data sheets for related compounds specify storage at -20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
